molecular formula C14H19ClF3NO B13405640 4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine hydrochloride CAS No. 782504-62-5

4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine hydrochloride

Cat. No.: B13405640
CAS No.: 782504-62-5
M. Wt: 309.75 g/mol
InChI Key: IUQJEUIYNPDTLZ-UHFFFAOYSA-N
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Description

4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine hydrochloride is a piperidine derivative characterized by a benzyl substituent at the 4-position of the piperidine ring. The benzyl group contains a methoxy (-OCH₃) and a trifluoromethyl (-CF₃) moiety at the 3- and 5-positions of the aromatic ring, respectively. The hydrochloride salt form enhances its solubility in aqueous media, making it suitable for pharmaceutical or agrochemical applications.

Properties

CAS No.

782504-62-5

Molecular Formula

C14H19ClF3NO

Molecular Weight

309.75 g/mol

IUPAC Name

4-[[3-methoxy-5-(trifluoromethyl)phenyl]methyl]piperidine;hydrochloride

InChI

InChI=1S/C14H18F3NO.ClH/c1-19-13-8-11(6-10-2-4-18-5-3-10)7-12(9-13)14(15,16)17;/h7-10,18H,2-6H2,1H3;1H

InChI Key

IUQJEUIYNPDTLZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(F)(F)F)CC2CCNCC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine hydrochloride typically involves the reaction of 3-Methoxy-5-(trifluoromethyl)benzyl bromide with piperidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Material: 3-Methoxy-5-(trifluoromethyl)benzyl bromide.

    Reagent: Piperidine.

    Reaction Conditions: The reaction is usually conducted in an appropriate solvent, such as dichloromethane or toluene, at a temperature range of 0-25°C. A base, such as potassium carbonate, is often used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production capabilities.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield 3-Methoxy-5-(trifluoromethyl)benzaldehyde, while nucleophilic substitution may produce various substituted benzyl derivatives.

Scientific Research Applications

4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine hydrochloride involves its interaction with specific molecular targets. The piperidine ring and benzyl group allow it to bind to receptors or enzymes, modulating their activity. The methoxy and trifluoromethyl substituents contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Paroxetine’s benzodioxol and fluorophenyl groups contribute to its higher molecular weight and antidepressant activity, while the target compound’s methoxy and CF₃ substituents may favor different biological targets .

Pharmacological and Toxicological Profiles

While direct pharmacological data for the target compound are unavailable, insights can be drawn from analogs:

  • Paroxetine Hydrochloride : A selective serotonin reuptake inhibitor (SSRI) with a logP of 3.95 and extraction yield (chlorobutane) of 1, indicating moderate lipophilicity suitable for CNS activity .
  • 4-(3-Chloro-5-(methoxymethyl)phenyl)piperidine Hydrochloride : The chloro substituent may reduce metabolic stability compared to CF₃, which is resistant to oxidative degradation .

Biological Activity

4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anti-tumor therapies. The trifluoromethyl group is known to enhance the pharmacological properties of various compounds, making it a valuable substitution in medicinal chemistry.

Chemical Structure

The chemical structure of 4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine hydrochloride can be represented as follows:

C14H16ClF3NO\text{C}_{14}\text{H}_{16}\text{ClF}_3\text{N}O

This structure includes a piperidine ring, a methoxy group, and a trifluoromethyl-substituted benzyl moiety, which contribute to its biological activity.

Biological Activity Overview

Research has indicated that compounds with trifluoromethyl substitutions exhibit significant biological activities. Specifically, studies have shown that such compounds can effectively inhibit the activation of the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer progression.

The primary mechanism by which 4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine hydrochloride exerts its effects includes:

  • Inhibition of NF-κB Activation : The compound has been shown to inhibit the phosphorylation of IκBα and p65 proteins, thereby preventing their nuclear translocation and subsequent transcription of pro-inflammatory cytokines .
  • Induction of Apoptosis : In hepatoma cell lines (HepG2), this compound promotes apoptosis by down-regulating anti-apoptotic proteins such as Bcl-2 and up-regulating pro-apoptotic factors like Bax and cleaved caspase-3 .

Anti-inflammatory Effects

A study demonstrated that 4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine hydrochloride significantly reduces the release of pro-inflammatory cytokines TNF-α and IL-6 in RAW264.7 macrophages stimulated with LPS. At a concentration of 5.0 μM, the compound effectively inhibited these inflammatory markers without exhibiting cytotoxicity .

Anti-tumor Activity

In vitro assays have shown that this compound exhibits potent anti-tumor activity against various cancer cell lines. The IC50 values for cell proliferation inhibition ranged from 19.9 µM to 75.3 µM across different types of cancer cells, indicating its potential as an anti-cancer agent .

Data Table: Biological Activity Summary

Activity TypeCell Line/ModelConcentration (μM)IC50 Value (μM)Observations
Anti-inflammatoryRAW264.75.0-Inhibited TNF-α and IL-6 release
Anti-tumorHepG2Variable19.9 - 75.3Induced apoptosis

Case Studies

  • Study on NF-κB Inhibition : In a controlled experiment, treatment with 4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine hydrochloride led to a significant decrease in NF-κB activity in HepG2 cells, correlating with reduced tumor growth rates in vivo models .
  • Cytokine Release Assay : In macrophage models treated with LPS, pre-treatment with the compound resulted in lower levels of TNF-α and IL-6 compared to untreated controls, demonstrating its anti-inflammatory properties .

Q & A

Basic: What are the key considerations for optimizing the synthesis of 4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine hydrochloride?

Methodological Answer:

  • Multi-Step Synthesis : Follow a modular approach, starting with precursor functionalization (e.g., trifluoromethylation of benzyl intermediates) and subsequent piperidine coupling. For example, analogous compounds like O-1302 were synthesized via multi-step processes involving condensation reactions and protective group strategies .
  • Reagent Selection : Use oxidizing agents (e.g., hydrogen peroxide) for sulfone formation or reducing agents (e.g., sodium borohydride) for amine intermediates, as seen in related piperidine derivatives .
  • Yield Optimization : Monitor reaction conditions (temperature, solvent polarity) and employ purification techniques like column chromatography. Elemental analysis (e.g., C, H, N, Cl) should validate purity (>98%) and structural integrity .

Advanced: How can computational methods predict reaction pathways for novel derivatives of this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and activation energies for key reactions (e.g., nucleophilic substitution at the benzyl position) .
  • Reaction Path Search : Employ algorithms like the artificial force-induced reaction (AFIR) method to explore plausible reaction mechanisms and intermediates .
  • Machine Learning Integration : Train models on existing reaction data (e.g., substituent effects on piperidine ring stability) to predict optimal conditions for new analogs .

Advanced: How to resolve discrepancies in reported toxicity or stability data across studies?

Methodological Answer:

  • Data Triangulation : Cross-reference toxicity profiles (e.g., acute oral LD50, skin irritation) from multiple safety data sheets (SDS) and adjust protocols based on the most conservative values .
  • Experimental Replication : Conduct controlled stability tests (e.g., thermal gravimetric analysis) under standardized conditions to reconcile conflicting reports on decomposition temperatures .
  • Contextual Analysis : Account for differences in experimental setups (e.g., solvent systems, impurity levels) that may influence toxicity outcomes .

Basic: What analytical techniques are recommended to validate the purity and structure of this compound?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) with UV detection at 206 nm, noting retention time consistency .
  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via 1H/13C NMR, checking for characteristic peaks (e.g., methoxy singlet at ~3.8 ppm, piperidine ring protons) .
  • Mass Spectrometry (LC/MS) : Verify molecular ion ([M+H]+) and fragmentation patterns against theoretical values .
  • Elemental Analysis : Validate stoichiometry (e.g., C, H, N, Cl content) with ≤0.5% deviation from calculated values .

Advanced: How to design experiments for studying structure-activity relationships (SAR) of analogs?

Methodological Answer:

  • Scaffold Modification : Systematically vary substituents (e.g., methoxy vs. trifluoromethyl groups) and evaluate effects on biological activity (e.g., receptor binding) .
  • Pharmacophore Mapping : Use X-ray crystallography or docking simulations to identify critical interactions (e.g., hydrogen bonding with the piperidine nitrogen) .
  • In Vitro Assays : Test analogs in cell-based models (e.g., enzyme inhibition assays) with IC50 determination, ensuring triplicate runs for statistical validity .

Basic: What safety protocols are essential during handling and storage?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., nitro-phenoxy derivatives) .
  • Storage : Store in airtight containers under argon at 2–8°C to prevent hygroscopic degradation .

Advanced: How to assess metabolic stability in preclinical studies?

Methodological Answer:

  • Microsomal Incubations : Incubate the compound with liver microsomes (human/rat) and monitor parent compound depletion via LC/MS over 60 minutes .
  • CYP450 Inhibition Screening : Test against major isoforms (CYP3A4, 2D6) using fluorometric assays to predict drug-drug interaction risks .
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

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